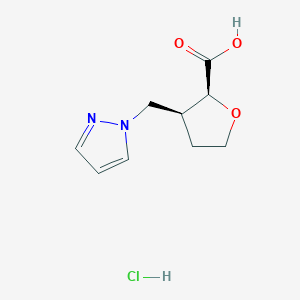
(2S,3S)-3-((1H-Pyrazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic organic compound that features a pyrazole ring attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the functionalization of pyrazole derivatives. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction is solvent-controlled and provides a straightforward way to synthesize the desired compound in moderate to good yields.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions, using flow microreactors, and ensuring sustainable and efficient processes, can be applied to its production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole ring but differs in the attached functional groups.
1H-indazole derivatives: Structurally similar but with different ring systems and functional groups.
Tertiary butyl esters: Similar in terms of synthetic methods but differ in chemical structure and applications
Uniqueness
(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Eigenschaften
Molekularformel |
C9H13ClN2O3 |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
(2S,3S)-3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
CWPTWYDPYNNZEZ-WSZWBAFRSA-N |
Isomerische SMILES |
C1CO[C@@H]([C@@H]1CN2C=CC=N2)C(=O)O.Cl |
Kanonische SMILES |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


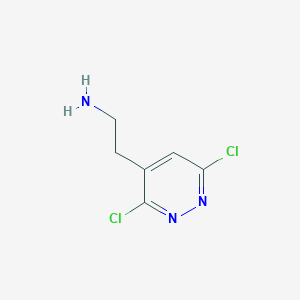

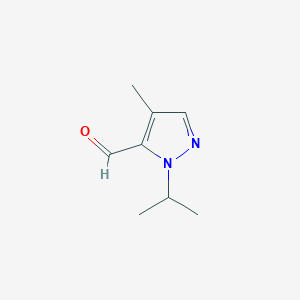

![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
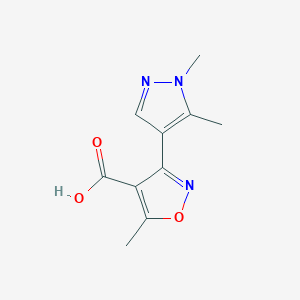

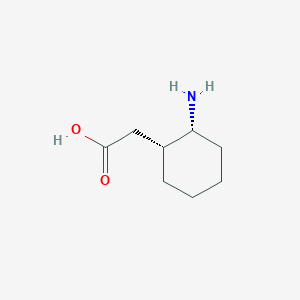
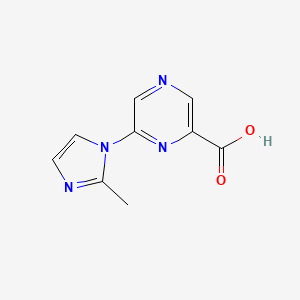
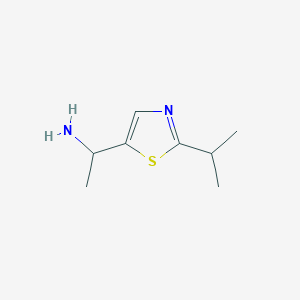
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)


